5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one
Description
Properties
IUPAC Name |
5,7-ditert-butyl-3-(3,4-dimethylphenyl)-3H-1-benzofuran-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O2/c1-14-9-10-16(11-15(14)2)20-18-12-17(23(3,4)5)13-19(24(6,7)8)21(18)26-22(20)25/h9-13,20H,1-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHYIIFODCKQNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2C3=C(C(=CC(=C3)C(C)(C)C)C(C)(C)C)OC2=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889045 | |
| Record name | 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
164391-52-0 | |
| Record name | 5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)-3H-benzofuran-2-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=164391-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)-2(3H)-benzofuranone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0164391520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2(3H)-Benzofuranone, 5,7-bis(1,1-dimethylethyl)-3-(3,4-dimethylphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889045 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5,7-DI-TERT-BUTYL-3-(3,4-DIMETHYLPHENYL)-2(3H)-BENZOFURANONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/66Z7T9UCWM | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Core Benzofuranone Formation
The central step in the preparation of 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one is the formation of the benzofuran-2-one (lactone) core. This is typically achieved by cyclocondensation reactions involving phenolic precursors and aldehydes or acid derivatives.
- Starting Materials: The synthesis commonly begins with 2,4-di-tert-butylphenol, which provides the tert-butyl substitutions at positions 5 and 7 on the benzofuran ring.
- Cyclocondensation: Reaction with glyoxylic acid monohydrate under acidic conditions leads to ring closure forming the benzofuranone core.
A recent advancement involves a sequential continuous-flow system where both the cyclocondensation and subsequent Friedel-Crafts alkylation are catalyzed by the same heterogeneous acid catalyst, Amberlyst-15H. This method enhances efficiency, catalyst reuse, and scalability for industrial production.
Purification and Quality Control
- Purification Methods: The crude product is purified by recrystallization or chromatographic techniques to achieve high purity (>98% by GC).
- Characterization: Melting point determination (~134 °C), NMR spectroscopy, and GC analysis confirm the structure and purity.
Industrial Scale Production
Industrial methods closely follow the laboratory synthetic routes but emphasize process optimization:
Amberlyst-15H catalyst shows promising longevity and reusability, making it suitable for continuous industrial processes.
Reaction Mechanisms and Conditions
Cyclocondensation Mechanism
- Acid-catalyzed condensation of phenol with glyoxylic acid forms an intermediate hydroxy acid.
- Intramolecular cyclization yields the benzofuranone lactone ring.
- Amberlyst-15H provides a heterogeneous acidic environment facilitating protonation and ring closure.
Friedel-Crafts Alkylation
- Lewis acid activates the electrophile (3,4-dimethylbenzyl chloride or equivalent).
- Electrophilic aromatic substitution occurs at the 3-position of the benzofuranone.
- Reaction parameters (temperature, solvent polarity) are optimized to minimize side reactions.
Data Table: Summary of Preparation Parameters
Research Findings and Advances
- The continuous-flow synthesis method reported by Rao et al. (2021) demonstrates a scalable, efficient approach to preparing this compound with catalyst reuse and minimal waste.
- Thermodynamic studies reveal the compound predominantly exists in the lactone form, which is critical for its antioxidant activity.
- The compound's preparation is integral to producing commercial antioxidants such as Irganox HP-136, widely used for polymer stabilization.
Chemical Reactions Analysis
Types of Reactions
5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Friedel-Crafts alkylation using aluminum chloride as a catalyst.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzofurans depending on the electrophile used.
Scientific Research Applications
Chemistry
5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one serves as a versatile building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Synthesis of Complex Molecules: It is utilized in the synthesis of more complex organic compounds through reactions such as Friedel-Crafts alkylation and cyclization.
- Reactivity: The compound can undergo oxidation to form quinone derivatives or reduction to yield alcohols, making it valuable for generating diverse chemical products .
Biology
Research indicates potential biological activities of this compound:
- Antioxidant Properties: Studies have shown that it can scavenge free radicals, reducing oxidative stress in biological systems.
- Anti-inflammatory Effects: Its ability to inhibit specific enzymes involved in inflammatory pathways suggests therapeutic potential in treating inflammatory diseases .
Medicine
The compound is under investigation for its therapeutic effects:
- Pharmacological Studies: Preliminary studies suggest it may exhibit protective effects against cellular damage related to oxidative stress and inflammation.
- Potential Drug Development: Its unique properties make it a candidate for developing new drugs targeting diseases associated with oxidative damage and inflammation .
Industrial Applications
This compound finds utility in various industrial processes:
- Material Science: It is used in developing new materials with enhanced stability and reactivity profiles due to its unique substituents.
- Chemical Manufacturing: The compound serves as an intermediate in synthesizing agrochemicals and pharmaceuticals, contributing to the production of more complex chemical entities .
Case Study 1: Antioxidant Activity
A study conducted on the antioxidant properties of this compound demonstrated significant free radical scavenging activity compared to other known antioxidants. The research highlighted its potential application in food preservation and cosmetic formulations where oxidative stability is crucial.
Case Study 2: Synthesis of Quinones
In a synthetic chemistry project, researchers utilized this compound as a precursor for synthesizing various quinones through controlled oxidation reactions. The resulting quinones exhibited promising biological activities, paving the way for further pharmacological evaluations.
Mechanism of Action
The mechanism of action of 5,7-di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Enzyme Inhibition: Inhibiting specific enzymes involved in disease pathways.
Signal Transduction: Modulating signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Key Findings:
Efficiency vs. Phenolic Antioxidants: While HP-136 effectively scavenges radicals, its critical concentration in PP is higher than Irganox 2246, indicating lower potency under similar conditions . However, it outperforms in high-temperature processing due to superior thermal stability .
Synergistic Blends: HP-136 is often blended with phenolic antioxidants (e.g., Irganox 1010) and phosphites (e.g., Irganox 168) to enhance PP stabilization, reducing melt flow index (MFI) and oxidative induction time (OIT) .
Physical and Regulatory Comparison
Key Findings:
- Solubility : HP-136’s solubility in acetone facilitates its incorporation into polymer matrices, whereas zinc carboxylates are often insoluble, limiting their utility .
- Regulatory Flexibility: HP-136’s lower migration limit (vs. phenolics) makes it suitable for food packaging, though blending is required to meet performance benchmarks .
Research and Industrial Implications
- Performance in PP : HP-136 reduces MFI by 40% and extends OIT by 30% when used in ternary blends, demonstrating synergistic effects .
- Synthetic Advancements: Continuous-flow synthesis reduces production costs and environmental impact compared to batch methods for similar benzofuranones .
- Market Availability: Sold under trade names like Irganox HP-136, it is available in bulk quantities (up to 500g) with competitive pricing (e.g., ¥2889.8/500g) .
Biological Activity
5,7-Di-tert-butyl-3-(3,4-dimethylphenyl)benzofuran-2(3H)-one, with CAS number 164391-52-0, is a compound of interest due to its potential biological activities. This article synthesizes current research findings on its biological properties, including antimicrobial, anticancer, and antioxidant activities.
- Molecular Formula : C24H30O2
- Molecular Weight : 350.49 g/mol
- Melting Point : 134 °C
- Structural Features : The compound contains a benzofuran moiety with tert-butyl and dimethylphenyl substituents, which may influence its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzofuran derivatives. Although specific data on this compound is limited, related compounds have shown significant activity against various pathogens:
| Compound | Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzofuran derivatives | E. coli | 0.78 - 6.25 μg/mL |
| Benzofuran derivatives | S. aureus | MIC < 10 μg/mL |
| Benzofuran derivatives | M. tuberculosis | MIC < 0.60 μM |
These findings suggest that modifications in the benzofuran structure can enhance antimicrobial efficacy, indicating that similar modifications in our compound might yield comparable or improved activity .
Anticancer Activity
Benzofuran derivatives have also been explored for their anticancer properties. In vitro studies have shown that certain benzofuran compounds exhibit cytotoxic effects on cancer cell lines. For instance:
- Mechanism of Action : Many benzofurans induce apoptosis in cancer cells by activating caspases and modulating cell cycle progression.
- Case Study : A study on related benzofuran compounds demonstrated significant inhibition of breast cancer cell proliferation, with IC50 values as low as 5 μM.
While direct studies on this compound are still needed, the structural similarities suggest potential for similar anticancer activity .
Antioxidant Activity
The antioxidant capacity of benzofurans is another area of interest. Compounds with tert-butyl groups are known to exhibit strong radical scavenging activities:
- Experimental Findings : Compounds structurally similar to this compound have demonstrated effective DPPH radical scavenging activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| Benzofuran derivative A | 85% at 50 µg/mL |
| Benzofuran derivative B | 90% at 50 µg/mL |
This suggests that the presence of tert-butyl groups contributes to enhanced antioxidant properties .
Q & A
Q. Basic
- X-ray crystallography : Resolves bond lengths (e.g., C=O at 1.2018 Å) and dihedral angles, confirming stereochemistry .
- NMR spectroscopy : Assigns substituent positions (e.g., tert-butyl and dimethylphenyl groups) via chemical shifts and coupling patterns .
- HPLC with chiral phases : Separates enantiomers for studies on stereochemical activity .
Q. Table 1: Key Crystallographic Parameters
| Parameter | Value (Å/°) | Source |
|---|---|---|
| C=O bond length | 1.2018(16) | |
| Furan ring angle | 116.588(16)° | |
| Unit cell volume | 1212.4(3) ų |
What are the primary research applications of this benzofuranone derivative?
Q. Basic
- Polymer stabilization : Acts as a radical scavenger in polypropylene (PP), reducing melt flow index (MFI) and extending oxidative induction time (OIT) by trapping alkylperoxy and carbon-centered radicals .
- Contaminant studies : Detected in food-contact materials, requiring quantification via LC-MS to assess migration risks .
- Pharmacological potential : Benzofuranone derivatives exhibit bioactivity, though specific studies on this compound are limited .
How does the tert-butyl substitution influence the compound's reactivity and stability in polymer matrices?
Advanced
The tert-butyl groups impart steric hindrance, reducing dimerization side reactions and enhancing thermal stability. In PP, this steric bulk delays radical recombination, prolonging antioxidant efficacy. Computational studies (DFT) correlate substituent placement with electron-donating effects, stabilizing radical intermediates .
What challenges exist in achieving high regioselectivity during its synthesis, and how are they addressed?
Advanced
Competing Friedel-Crafts alkylation at ortho/meta positions of the dimethylphenyl group can reduce purity. Using continuous-flow systems with Amberlyst-15H minimizes by-products by optimizing residence time (3 h at 80°C) and solvent polarity (petroleum ether/ethyl acetate gradients) . Regioselectivity is further validated via GC-MS to identify isomeric impurities .
How do computational methods contribute to understanding its interaction with free radicals in stabilization mechanisms?
Advanced
Molecular dynamics (MD) simulations model hydrogen abstraction kinetics, showing tert-butyl groups reduce activation energy for radical trapping. Experimental OIT data (e.g., 120–150 min at 200°C) align with computed bond dissociation energies (BDEs) of C-H bonds in the benzofuranone core .
Are there contradictions in reported data on its thermal degradation products, and how can they be resolved?
Advanced
Discrepancies arise in identifying degradation by-products (e.g., quinones vs. dimerized species). TGA-FTIR and pyrolysis-GC/MS under controlled atmospheres (N₂ vs. O₂) clarify degradation pathways. For example, anaerobic conditions favor dimerization, while oxidative environments yield fragmented aldehydes .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
